
2-氯-5-羟基-4-甲基嘧啶
描述
“2-Chloro-5-hydroxy-4-methylpyrimidine” is a chemical compound with the molecular formula C5H5ClN2O . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-hydroxy-4-methylpyrimidine” include a melting point of 89-92℃, a predicted boiling point of 239.2±9.0 °C, and a predicted density of 1.234±0.06 g/cm3 . It is slightly soluble in water .
科学研究应用
化学转化和衍生物
化合物2-氯-5-羟基-4-甲基嘧啶参与各种化学转化,导致不同嘧啶衍生物的形成。例如,在乙醇中或在HCl存在下,使用30% H2O2反应可以将甲基嘧啶转化为氯化尿嘧啶和其他衍生物(Glushkov, Ivin, & Sochilin, 1971)。类似地,与叔丁基过氧化钡反应会产生过氧化物和嘧啶酮衍生物(Kropf & Ball, 1976)。
合成和性质
各种嘧啶衍生物的合成和性质,包括2-氯-5-羟基-4-甲基嘧啶,已被广泛研究。这些合成通常涉及氯甲基嘧啶或对甲苯磺酰氧基嘧啶与不同试剂的反应,导致一系列具有潜在药理特性的衍生物(Malinka, Zawisza, & Zajac, 1989)。
在抗菌活性中的应用
研究还探讨了氯羟基甲基嘧啶在制备具有抗菌性能的化合物中的应用。例如,合成2-芳基磺酰胺基嘧啶涉及苯磺酰氯和氨基羟基氯甲基嘧啶的缩合,这些化合物显示出对微生物的活性(Kartik, Vadodaria, Dave, & Parekh Hansa, 2014)。
在制药和炸药行业中的作用
4,6-二羟基-2-甲基嘧啶,一个密切相关的化合物,被用作制药和炸药行业的前体。合成涉及乙酰胺盐酸盐和二乙基丙二酸酯的缩合,对经济和质量高效生产的工艺化学进行了探索(Patil, Jadhav, Radhakrishnan, & Soman, 2008)。
抗结核化合物的开发
从2-乙酰氧乙基氨基-4-氯-6-甲基嘧啶和芳香胺合成芳基氨基嘧啶的研究表明,这些化合物具有显著的抗结核作用。研究突出了这类衍生物在治疗结核病中的潜力(Erkin & Krutikov, 2007)。
作用机制
生化分析
Biochemical Properties
2-Chloro-5-hydroxy-4-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular metabolism .
Cellular Effects
2-Chloro-5-hydroxy-4-methylpyrimidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-hydroxy-4-methylpyrimidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-hydroxy-4-methylpyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-hydroxy-4-methylpyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of the compound can cause liver toxicity and other adverse effects in animal models. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
2-Chloro-5-hydroxy-4-methylpyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and other biochemical processes. The compound can affect metabolic flux and alter the levels of various metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Chloro-5-hydroxy-4-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
2-Chloro-5-hydroxy-4-methylpyrimidine is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes .
属性
IUPAC Name |
2-chloro-4-methylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAAADFJSILTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303699 | |
| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245506-62-0 | |
| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245506-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






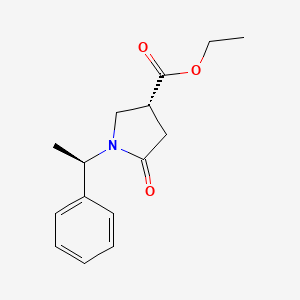

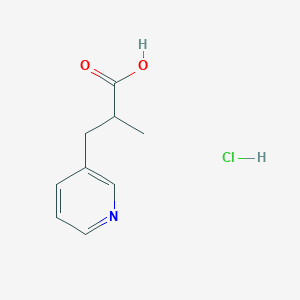
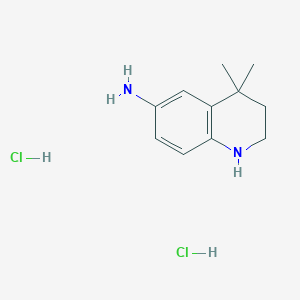
![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)
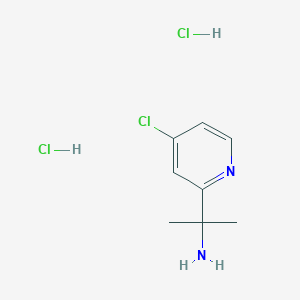
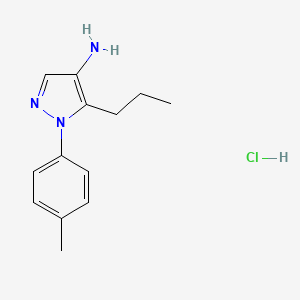

![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)
![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)
